N-(4-Formyl-1,3-thiazol-2-YL)acetamide

Description

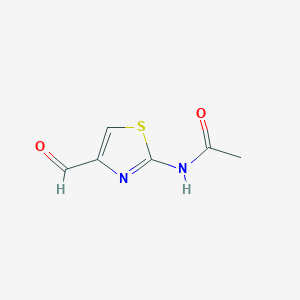

Structure

3D Structure

Properties

IUPAC Name |

N-(4-formyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h2-3H,1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQWZCGLPJQCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565644 | |

| Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16444-13-6 | |

| Record name | N-(4-Formyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a two-step process commencing with the preparation of the key intermediate, 2-amino-1,3-thiazole-4-carbaldehyde, followed by a subsequent acetylation reaction. This guide details the experimental protocols, quantitative data, and a logical workflow for the successful synthesis and characterization of the target molecule.

Synthetic Pathway Overview

The synthesis of this compound is accomplished via a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 2-amino-1,3-thiazole-4-carbaldehyde, through the Hantzsch thiazole synthesis. This is followed by the selective N-acetylation of the amino group to yield the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-1,3-thiazole-4-carbaldehyde

This procedure is based on the general principles of the Hantzsch thiazole synthesis, which involves the reaction of a halo-carbonyl compound with a thioamide.

Materials and Reagents:

-

Thiourea

-

3-chloro-2-oxopropanal (or its hydrate/acetal precursor)

-

Ethanol

-

Sodium acetate (or another suitable base)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

Add sodium acetate (1.1 eq) to the solution and stir until dissolved.

-

To this mixture, add a solution of 3-chloro-2-oxopropanal (1.0 eq) in ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 2-amino-1,3-thiazole-4-carbaldehyde.

Step 2: Synthesis of this compound

This procedure details the N-acetylation of 2-amino-1,3-thiazole-4-carbaldehyde using acetic anhydride.

Materials and Reagents:

-

2-Amino-1,3-thiazole-4-carbaldehyde

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1.0 eq) in a mixture of dichloromethane and pyridine (catalytic amount).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Amino-1,3-thiazole-4-carbaldehyde | C₄H₄N₂OS | 128.15 | 185-188 | Yellow to brown solid |

| This compound | C₆H₆N₂O₂S | 170.19 | 210-213 | Off-white to pale yellow solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | |

| ¹H NMR | (Typical shifts, solvent dependent) δ ~9.8 (s, 1H, -CHO), δ ~8.2 (s, 1H, thiazole-H), δ ~2.3 (s, 3H, -COCH₃), δ ~12.0 (br s, 1H, -NH) |

| ¹³C NMR | (Typical shifts, solvent dependent) δ ~185.0 (CHO), δ ~168.0 (C=O), δ ~160.0 (thiazole C2), δ ~145.0 (thiazole C4), δ ~120.0 (thiazole C5), δ ~23.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1700 (C=O stretch, amide), ~1680 (C=O stretch, aldehyde), ~1580 (C=N stretch) |

| Mass Spec (EI) | m/z (%) = 170 (M⁺), 142, 128, 99 |

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of the target compound.

This guide provides a foundational understanding and practical approach for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described conditions for their specific laboratory settings.

An In-depth Technical Guide on N-(4-Formyl-1,3-thiazol-2-YL)acetamide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known chemical properties, potential biological activities, and relevant experimental methodologies for N-(4-Formyl-1,3-thiazol-2-YL)acetamide. The information is compiled to serve as a foundational resource for research and development involving this compound.

Core Chemical Properties

This compound is a heterocyclic building block belonging to the thiazole family.[1] Thiazole rings and their derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.[2] The structure incorporates an acetamide group and a formyl group attached to the thiazole core, providing multiple reaction sites for further chemical modifications.

Summary of Physicochemical Data:

The following table summarizes the key identification and physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 16444-13-6 | [1][3][4] |

| Molecular Formula | C6H6N2O2S | [1][4] |

| Molecular Weight | 170.19 g/mol | [1][4] |

| Exact Mass | 170.01499861 Da | [4] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | N-(4-Formyl-2-thiazolyl)acetamide, 2-acetylamino-4-formylthiazole | [1][4] |

| Melting Point | Not available in cited sources | |

| Boiling Point | Not available in cited sources |

Synthesis and Characterization Protocols

While specific synthesis literature for this compound is not detailed in the provided results, general methods for the synthesis of N-acylthiazoles can be adapted. A common approach involves the acylation of a corresponding 2-aminothiazole precursor.

A. General Synthesis Protocol (Hypothetical)

A plausible synthetic route involves the reaction of 2-amino-1,3-thiazole-4-carbaldehyde with an acetylating agent like acetyl chloride or acetic anhydride.

Experimental Workflow:

-

Dissolution: Dissolve 2-amino-1,3-thiazole-4-carbaldehyde in a suitable dry solvent (e.g., acetone, dichloromethane).[2][5]

-

Acylation: Add the acetylating agent (e.g., acetyl chloride) to the solution, potentially in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.[2][5]

-

Reaction: Reflux the mixture for a period of 2-4 hours to ensure the completion of the reaction.[2]

-

Work-up: After cooling, the reaction mixture is poured into acidified cold water to precipitate the product.[2]

-

Purification: The resulting solid is filtered, washed with a suitable solvent (e.g., cold acetone), and can be further purified by recrystallization from a solvent like ethyl acetate to obtain single crystals.[2]

B. Spectroscopic Characterization

The structure of the synthesized compound and its derivatives would be confirmed using standard spectroscopic techniques.[6]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as C=O (amide and aldehyde), N-H (amide), and C=N (thiazole ring) stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of all protons and carbon atoms, confirming the connectivity and structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in the search results. However, the broader class of thiazole and thiadiazole derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8]

A. Potential as an Anticancer Agent

A structurally related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been identified as a potent agent against both sensitive and drug-resistant cancer cell lines, including melanoma and pancreatic cancer.[9][10] This suggests that the N-(thiazol-2-yl)acetamide scaffold is a promising pharmacophore for oncology.

Mechanism of Action of a Related Thiazole Derivative: Studies on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide revealed that it induces cancer cell death through a dual mechanism involving the simultaneous induction of apoptosis and autophagy.[9][10] This alternative mode of action may allow it to overcome classical resistance to apoptosis-inducing drugs.[9]

-

Apoptosis Induction: The compound was shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.[9]

-

Autophagy Induction: The compound also triggers autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells.

The diagram below illustrates this potential dual-pathway mechanism of action, which could be investigated for this compound.

B. Potential Antimicrobial and Antioxidant Activities

Derivatives of thiazole and related heterocycles like 1,3,4-oxadiazole are known to possess antimicrobial and antioxidant properties.[6][11]

Experimental Protocols for Activity Screening:

-

Antimicrobial Activity: The micro broth dilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[6]

-

Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method to evaluate the antioxidant potential of a compound, with ascorbic acid often used as a standard.[6]

References

- 1. This compound - CAS:16444-13-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 16444-13-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijisrt.com [ijisrt.com]

- 7. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]

- 8. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

An In-Depth Technical Guide to N-(4-Formyl-1,3-thiazol-2-YL)acetamide (CAS Number: 16444-13-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Formyl-1,3-thiazol-2-YL)acetamide, with the CAS number 16444-13-6, is a heterocyclic organic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the available chemical and physical data for this compound, outlines a plausible synthetic route based on established chemical principles, and discusses the potential for biological activity within the broader context of thiazole-containing compounds. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the existing information and provides a framework for future research and development.

Chemical and Physical Properties

This compound is a small molecule featuring a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is substituted with an acetamide group at the 2-position and a formyl (aldehyde) group at the 4-position. These functional groups are expected to influence the compound's chemical reactivity, solubility, and potential biological interactions.

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| CAS Number | 16444-13-6 |

| Molecular Formula | C₆H₆N₂O₂S |

| Molecular Weight | 170.19 g/mol |

| Synonyms | 2-Acetamido-4-formylthiazole, N-(4-Formyl-2-thiazolyl)acetamide |

| Purity (Typical) | ≥95% - ≥98% |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Table 2: Computational Data for this compound [1]

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 85.9 Ų |

| LogP (calculated) | 0.49 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

A potential synthetic route to this compound could involve the following steps:

-

Starting Materials: The synthesis would likely begin with a suitable α-haloketone or α-haloaldehyde and a thioamide. For the target molecule, 2-chloro-3-oxopropanal could be a key precursor.

-

Hantzsch Thiazole Synthesis: Reaction of 2-chloro-3-oxopropanal with N-acetylthiourea would lead to the formation of the 2-acetamido-4-formylthiazole ring system.

-

Reaction Conditions: This condensation reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.

-

Purification: The crude product would likely be purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the formyl proton (around 9-10 ppm), the thiazole ring proton, the methyl protons of the acetamide group, and the NH proton.

-

¹³C NMR would provide signals for the carbonyl carbons of the formyl and acetamide groups, as well as the carbons of the thiazole ring and the methyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (170.19 m/z).

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond, the C=O bonds of the aldehyde and amide, and the C=N and C-S bonds of the thiazole ring.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for this compound, the thiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs.

General Biological Activities of Thiazole Derivatives

Thiazole-containing molecules have demonstrated a wide array of pharmacological effects, including:

-

Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents, targeting various cellular pathways involved in cancer progression.[4]

-

Anti-inflammatory Activity: The thiazole nucleus is found in some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Activity: Thiazole compounds have shown efficacy against a range of bacterial and fungal pathogens.

-

Other Activities: Various other activities, including antiviral, anticonvulsant, and antioxidant effects, have been associated with this heterocyclic system.

The presence of the acetamide and formyl functional groups on the thiazole ring of this compound provides opportunities for these groups to act as pharmacophoric features or as handles for further chemical modification to optimize biological activity. The formyl group, in particular, can participate in hydrogen bonding and covalent interactions with biological targets.

Visualization of Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound based on the Hantzsch thiazole synthesis.

Caption: Proposed synthesis of this compound.

Conclusion and Future Directions

This compound is a thiazole derivative with potential for further investigation in the field of drug discovery. While current publicly available information is limited, this guide provides a foundation of its chemical properties and a logical synthetic approach. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and complete spectral characterization are crucial next steps.

-

Biological Screening: The compound should be subjected to a broad range of biological screens to identify any potential therapeutic activities. High-throughput screening against various cellular and molecular targets would be highly valuable.

-

Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and evaluation of analogs would be necessary to establish a clear SAR and to optimize potency and selectivity.

The structural features of this compound make it an intriguing candidate for further exploration within the rich chemical space of thiazole-based compounds.

References

- 1. scispace.com [scispace.com]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of N-(4-Formyl-1,3-thiazol-2-YL)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-(4-Formyl-1,3-thiazol-2-YL)acetamide. Due to the limited availability of complete experimental data in published literature for this specific compound, this guide outlines a plausible synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally related molecules. This document serves as a valuable resource for researchers involved in the synthesis and characterization of novel thiazole-based compounds.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with an acetamide group at the 2-position and a formyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16444-13-6 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₂S | [1][2] |

| Molecular Weight | 170.19 g/mol | [1][2] |

| Exact Mass | 170.01499861 | [1][2] |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | 2-Acetamido-1,3-thiazole-4-carbaldehyde, N-(4-Formyl-2-thiazolyl)acetamide | [1][2] |

Proposed Synthetic Pathway

A logical and efficient two-step synthetic route to this compound is proposed, starting from the key intermediate 2-amino-1,3-thiazole-4-carbaldehyde.

References

An In-depth Technical Guide to N-(4-Formyl-1,3-thiazol-2-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Formyl-1,3-thiazol-2-YL)acetamide, a molecule of interest within the broader class of thiazole derivatives known for their diverse pharmacological activities. This document consolidates key molecular data, plausible experimental protocols, and relevant biological context to support ongoing research and development efforts.

Core Molecular Data

This compound is a substituted thiazole compound. The presence of the acetamide and formyl groups on the thiazole ring suggests potential for various chemical modifications and biological interactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₂S | [1] |

| Molecular Weight | 170.19 g/mol | [1] |

| Exact Mass | 170.0150 u | [1] |

| CAS Number | 16444-13-6 | [1] |

| InChIKey | KBQWZCGLPJQCAU-UHFFFAOYSA-N | [1] |

Plausible Experimental Protocols

2.1. Synthesis of this compound

This protocol is a hypothetical procedure based on the common synthesis of N-thiazolyl amides, which typically involves the acylation of an aminothiazole. The key starting material would be 2-amino-1,3-thiazole-4-carbaldehyde.

-

Reaction: Acetylation of 2-amino-1,3-thiazole-4-carbaldehyde using acetyl chloride or acetic anhydride.

-

Materials:

-

2-amino-1,3-thiazole-4-carbaldehyde

-

Acetyl chloride (or Acetic Anhydride)

-

A suitable solvent (e.g., dry acetone, dichloromethane, or pyridine)

-

A non-nucleophilic base (e.g., triethylamine or pyridine, if using acetyl chloride)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1 equivalent) in the chosen dry solvent under an inert atmosphere (e.g., nitrogen or argon).

-

If using acetyl chloride, add the base (1.1 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

2.2. Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O, the formyl C=O, and N-H bonds.

Biological Context and Potential Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the broader class of thiazole derivatives is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

One relevant pathway for thiazole derivatives is the Nrf2-ARE signaling pathway , which is a key regulator of cellular defense against oxidative stress. A novel thiazole acetamide derivative has been shown to protect against oxidative stress-induced cell death by activating this pathway.[2] Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[2]

Another potential mechanism of action for related compounds is the induction of apoptosis via the caspase pathway . Certain 1,3,4-thiadiazole derivatives have been found to induce apoptosis in cancer cells through the activation of caspases 3 and 9.[3]

Visualizations

4.1. General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target compound like this compound.

References

- 1. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway: therapeutic implications for ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetamido-4-formylthiazole: A Versatile Starting Material for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in a variety of biological interactions makes it a privileged structure in the design of novel therapeutics. Within this class, 2-acetamido-4-formylthiazole emerges as a particularly valuable, albeit specialized, starting material. The presence of a reactive aldehyde at the 4-position, coupled with the 2-acetamido group, provides a unique platform for the synthesis of diverse and complex molecular architectures. This guide details a proposed synthetic pathway for 2-acetamido-4-formylthiazole, its predicted spectroscopic characteristics, and its potential applications as a versatile building block in drug development.

Proposed Synthesis of 2-Acetamido-4-formylthiazole

While a direct, one-pot synthesis of 2-acetamido-4-formylthiazole is not prominently described in the literature, a robust and logical two-step synthetic route can be proposed. This pathway leverages common and well-understood organic transformations, starting from the readily available 2-aminothiazole. The proposed synthesis involves an initial acetylation of the amino group, followed by a Vilsmeier-Haack formylation reaction to introduce the aldehyde functionality onto the electron-rich thiazole ring.

Experimental Protocols

Step 1: Synthesis of 2-Acetamidothiazole

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiazole (1.0 eq) in pyridine (5-10 volumes).

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Purification: Pour the reaction mixture into cold water. The product, 2-acetamidothiazole, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield a white to off-white solid.

Step 2: Synthesis of 2-Acetamido-4-formylthiazole (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles. The reaction proceeds via an electrophilic aromatic substitution mechanism involving the Vilsmeier reagent, a chloroiminium ion, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[1][2][3]

-

Reagent Preparation (Vilsmeier Reagent): In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. After the addition, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve 2-acetamidothiazole (1.0 eq) in anhydrous DMF and add it to the prepared Vilsmeier reagent. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium bicarbonate or sodium hydroxide solution to pH 7-8. A precipitate should form. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 2-acetamido-4-formylthiazole.

Quantitative Data and Spectroscopic Characterization

The following tables summarize the key reagents involved in the proposed synthesis and the predicted spectroscopic data for the final product. The predicted data is based on the analysis of similar structures reported in the literature.[4][5]

Table 1: Reagents for Proposed Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | Starting Material |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | Acetylating Agent |

| Pyridine | C₅H₅N | 79.10 | Base/Solvent |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Vilsmeier Reagent Component |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Vilsmeier Reagent Component/Solvent |

Table 2: Predicted Spectroscopic Data for 2-Acetamido-4-formylthiazole

| Technique | Predicted Data | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (s, 1H), 9.9 (s, 1H), 8.5 (s, 1H), 2.2 (s, 3H) | NH proton of acetamido group, CHO proton of formyl group, C5-H proton of thiazole ring, CH₃ protons of acetamido group. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 185.0, 169.0, 160.0, 145.0, 120.0, 23.0 | C=O of formyl group, C=O of acetamido group, C2 of thiazole, C4 of thiazole, C5 of thiazole, CH₃ of acetamido group. |

| IR (KBr, cm⁻¹) | 3250-3100 (N-H stretch), 1700-1680 (C=O stretch, aldehyde), 1670-1650 (C=O stretch, amide I), 1550-1530 (N-H bend, amide II) | Characteristic stretches and bends for the amide and aldehyde functional groups. |

| Mass Spec. (ESI+) | m/z 171.02 [M+H]⁺ | Molecular ion peak corresponding to the formula C₆H₆N₂O₂S. |

Utility as a Starting Material in Drug Discovery

The strategic placement of the acetamido and formyl groups makes 2-acetamido-4-formylthiazole a highly versatile intermediate. The aldehyde functionality is a gateway to a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening.

-

Reductive Amination: The aldehyde can be readily converted into a variety of secondary and tertiary amines by reaction with primary or secondary amines in the presence of a reducing agent like sodium cyanoborohydride. This is a powerful method for introducing diverse side chains and modulating physicochemical properties.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates, cyanoacetates) provides a route to α,β-unsaturated systems, which are themselves versatile intermediates for Michael additions or further functionalization.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions allow for the conversion of the formyl group into a wide array of substituted alkenes, expanding the structural diversity of potential drug candidates.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol. The resulting acid can be used to form amides and esters, while the alcohol can be converted to ethers or halides, further increasing the synthetic possibilities.

The 2-acetamido group can also be a key pharmacophoric feature, participating in hydrogen bonding with biological targets. Its presence can also influence the overall electronic properties and metabolic stability of the final molecule. The development and application of 2,4-disubstituted thiazole derivatives are crucial in creating modulators for cellular development and differentiation.[6]

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(4-Formyl-1,3-thiazol-2-YL)acetamide literature review"

A comprehensive review of available scientific literature reveals a notable scarcity of specific research dedicated to the synthesis, biological activity, and mechanism of action of N-(4-Formyl-1,3-thiazol-2-YL)acetamide (CAS Number: 16444-13-6). While the thiazole scaffold is a cornerstone in medicinal chemistry, featuring in numerous approved drugs and bioactive molecules, this particular derivative appears to be largely unexplored in published studies. This technical guide will summarize the available information for the target compound and, in light of the limited specific data, will provide a broader context based on related thiazole derivatives to offer potential avenues for future research.

Physicochemical Properties

Basic chemical information for this compound has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 16444-13-6 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂S | [1][2] |

| Molecular Weight | 170.19 g/mol | [1][2] |

| Canonical SMILES | CC(=O)NC1=NC(=CS1)C=O | [3][4] |

| InChI | InChI=1S/C6H6N2O2S/c1-3(9)8-6-7-4(2-10)5-11-6/h2,5H,1H3,(H,8,9) | [5] |

Synthesis

No detailed, peer-reviewed experimental protocols for the direct synthesis of this compound were identified in the extensive literature search. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible synthetic strategy can be proposed.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

A potential and widely used method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction .[6][7][8] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).

The proposed synthesis would involve the formylation of the precursor, N-(1,3-thiazol-2-yl)acetamide. The thiazole ring is an electron-rich heterocycle, and the acetamido group at the 2-position is an activating group, which should direct the electrophilic substitution to the C4 or C5 position. Steric hindrance might favor formylation at the C4 position.

Below is a diagram illustrating the proposed experimental workflow for this synthesis.

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

Materials:

-

N-(1,3-thiazol-2-yl)acetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool DMF in an ice-salt bath to 0°C. Add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10°C. Stir the resulting mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve N-(1,3-thiazol-2-yl)acetamide in an anhydrous solvent (e.g., DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. Stir until the evolution of gas ceases. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and solvent, would require optimization.

Biological Activity and Signaling Pathways

The literature search did not yield any specific studies on the biological activity or mechanism of action of this compound. While numerous thiazole derivatives have been investigated for a wide range of pharmacological effects, including as anticancer, antimicrobial, and anti-inflammatory agents, no such data is available for this particular compound.[9]

The presence of the formyl group, a reactive aldehyde, suggests that this compound could serve as a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases, hydrazones, or other derivatives, which may possess interesting biological properties.

Given the lack of specific data, it is not possible to create diagrams for any signaling pathways involving this compound.

Conclusion and Future Directions

Future research efforts could focus on:

-

Optimized Synthesis: Developing and validating a robust and high-yielding synthetic protocol for this compound.

-

Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic activities (e.g., anticancer, antimicrobial, enzyme inhibition).

-

Derivative Synthesis: Utilizing the reactive formyl group to synthesize a library of derivatives and assessing their structure-activity relationships.

Such studies would be essential to elucidate the potential of this compound and its derivatives as new leads in drug discovery and development.

References

- 1. This compound - CAS:16444-13-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 16444-13-6 [chemicalbook.com]

- 3. PubChemLite - N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide (C13H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methoxyphenyl)acetamide (C13H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. media.neliti.com [media.neliti.com]

The Biological Versatility of Thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into the mechanisms of action of these promising compounds.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various thiazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected thiazole derivatives against common cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Compound 4c [5] | MCF-7 (Breast) | 2.57 ± 0.16 |

| HepG2 (Liver) | 7.26 ± 0.44 | |

| Compound 4a [5] | MCF-7 (Breast) | 12.7 ± 0.77 |

| HepG2 (Liver) | 6.69 ± 0.41 | |

| Compound 4b [5] | MCF-7 (Breast) | 31.5 ± 1.91 |

| HepG2 (Liver) | 51.7 ± 3.13 | |

| Compound 5 [5] | MCF-7 (Breast) | 28.0 ± 1.69 |

| HepG2 (Liver) | 26.8 ± 1.62 | |

| Staurosporine (Standard) [5] | MCF-7 (Breast) | 6.77 ± 0.41 |

| HepG2 (Liver) | 8.4 ± 0.51 | |

| Compound 4m [2] | BxPC-3 (Pancreatic) | 1.69 |

| MOLT-4 (Leukemia) | 2.2 | |

| MCF-7 (Breast) | 1.85 | |

| Compound 4n [2] | BxPC-3 (Pancreatic) | >10 |

| MOLT-4 (Leukemia) | >10 | |

| MCF-7 (Breast) | 2.8 | |

| Compound 4r [2] | BxPC-3 (Pancreatic) | 2.1 |

| MOLT-4 (Leukemia) | 2.5 | |

| MCF-7 (Breast) | 2.3 | |

| Compound 6 [6] | A549 (Lung) | 12.0 ± 1.73 |

| C6 (Glioma) | 3.83 ± 0.76 | |

| Cisplatin (Standard) [6] | A549 (Lung) | >50 |

| C6 (Glioma) | 11.5 ± 0.71 |

Mechanism of Action: Inhibition of Signaling Pathways

A significant number of thiazole derivatives exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[3][4] Thiazole derivatives have been shown to effectively inhibit this pathway at various nodes.[3][7][8] For instance, some derivatives act as dual PI3K/mTOR inhibitors, leading to the suppression of downstream signaling and induction of apoptosis.[3][7]

References

- 1. jchemrev.com [jchemrev.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Overview of N-(4-Formyl-1,3-thiazol-2-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Formyl-1,3-thiazol-2-YL)acetamide is a heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The incorporation of both an acetamide and a formyl group suggests potential for this molecule to act as a versatile synthon for the development of novel therapeutic agents. This document aims to provide a detailed technical overview of its predicted spectroscopic characteristics and a potential synthetic pathway.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is a multi-step process commencing with the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring. This is followed by functional group manipulation to introduce the formyl group and subsequent acylation of the 2-amino group.

Proposed Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl bromopyruvate (1 equivalent) in ethanol.

-

To this solution, add thiourea (1 equivalent).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, ethyl 2-amino-1,3-thiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of (2-Amino-1,3-thiazol-4-yl)methanol

-

In a flask cooled in an ice bath, suspend lithium aluminium hydride (LAH) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Slowly add a solution of ethyl 2-amino-1,3-thiazole-4-carboxylate (1 equivalent) in THF to the LAH suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting solid and wash it with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield (2-amino-1,3-thiazol-4-yl)methanol.

Step 3: Synthesis of 2-Amino-1,3-thiazole-4-carbaldehyde

-

Dissolve (2-amino-1,3-thiazol-4-yl)methanol (1 equivalent) in dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) or another suitable oxidizing agent (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Evaporate the solvent to yield 2-amino-1,3-thiazole-4-carbaldehyde.

Step 4: Synthesis of this compound

-

Dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as DCM or pyridine.

-

Cool the solution in an ice bath and add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of similar chemical structures and functional groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.0 - 8.2 | Singlet | 1H | Thiazole ring proton (C5-H) |

| ~2.2 - 2.4 | Singlet | 3H | Acetyl group protons (-COCH₃) |

| ~11.0 - 12.0 | Broad Singlet | 1H | Amide proton (-NH-) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | Aldehyde carbonyl carbon (-C HO) |

| ~168 - 172 | Amide carbonyl carbon (-NHC O-) |

| ~160 - 165 | Thiazole ring carbon (C2) |

| ~145 - 150 | Thiazole ring carbon (C4) |

| ~120 - 125 | Thiazole ring carbon (C5) |

| ~23 - 26 | Acetyl methyl carbon (-COC H₃) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3200 - 3300 | N-H | Stretching |

| ~3100 - 3150 | C-H (thiazole) | Stretching |

| ~2800 - 2900, ~2700-2800 | C-H (aldehyde) | Stretching (Fermi resonance) |

| ~1700 - 1720 | C=O (aldehyde) | Stretching |

| ~1670 - 1690 | C=O (amide I) | Stretching |

| ~1520 - 1560 | N-H bend, C-N stretch | Amide II band |

| ~1500 - 1600 | C=N, C=C | Thiazole ring stretching |

Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₂CO]⁺ (Loss of ketene) |

| 141 | [M - CHO]⁺ (Loss of formyl radical) |

| 99 | [128 - CHO]⁺ |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Signaling Pathways and Biological Activity

A thorough search of the scientific literature did not reveal any studies investigating the biological activity or associated signaling pathways of this compound. Therefore, a diagram illustrating its role in any signaling cascade cannot be provided at this time. The thiazole and acetamide moieties are present in numerous pharmacologically active compounds, suggesting that this molecule could be a valuable starting point for drug discovery efforts. Future research would be necessary to elucidate its biological function.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics and a potential synthetic route for this compound. The provided data and protocols are intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related thiazole derivatives for applications in medicinal chemistry and drug development. Experimental validation of the proposed synthesis and spectroscopic data is highly recommended.

An In-depth Technical Guide to N-(4-Formyl-1,3-thiazol-2-yl)acetamide

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(4-Formyl-1,3-thiazol-2-yl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed, albeit theoretical, experimental protocol for its synthesis, a summary of its physicochemical properties, and a discussion of the potential biological activities of this class of compounds, supported by data from related molecules.

Introduction

This compound, a member of the 2-acetamidothiazole family, represents a scaffold of significant interest in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. The presence of a formyl group at the 4-position and an acetamido group at the 2-position of the thiazole ring suggests the potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the available information on this compound and provide a foundational resource for further research and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, its fundamental properties can be summarized.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Acetamido-4-formylthiazole, N-(4-Formylthiazol-2-yl)acetamide | [1] |

| CAS Number | 16444-13-6 | [1] |

| Molecular Formula | C₆H₆N₂O₂S | [1] |

| Molecular Weight | 170.19 g/mol | [1] |

| Exact Mass | 170.01499861 u | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Acetylation of 2-aminothiazole-4-carbaldehyde: This would be a direct method if the starting aminothiazole is commercially available.

-

Hantzsch Thiazole Synthesis: A more fundamental approach starting from simpler precursors. A plausible route would involve the reaction of N-acetylthiourea with a 3-halo-2-oxopropanal derivative.

A workflow for the Hantzsch synthesis approach is outlined below.

Caption: Proposed Hantzsch synthesis workflow for this compound.

Hypothetical Experimental Protocol

This protocol is theoretical and would require optimization.

Materials:

-

N-Acetylthiourea

-

3-Bromo-2-oxopropanal (or a suitable precursor)

-

Ethanol

-

Triethylamine

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of N-acetylthiourea (1 equivalent) in ethanol, add 3-bromo-2-oxopropanal (1 equivalent).

-

Add triethylamine (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product, this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Spectroscopic Data (Illustrative)

As experimental spectra for the target compound are not available, representative data for a closely related compound, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide, is presented for illustrative purposes.[2]

| Data Type | Predicted Data for a Related Compound |

| ¹H NMR | Signals corresponding to the thiazole proton, formyl proton, acetyl methyl protons, and protons of the N-aryl substituent would be expected. |

| ¹³C NMR | Resonances for the thiazole ring carbons, the formyl carbon, the acetyl carbonyl and methyl carbons, and the carbons of the N-aryl group would be observed. |

| Mass Spec (m/z) | For C₁₃H₁₂N₂O₂S: [M+H]⁺ = 261.06923, [M+Na]⁺ = 283.05117.[2] |

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the broader class of 2-aminothiazole and 2-acetamidothiazole derivatives has demonstrated significant potential in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 2-aminothiazole derivatives. These compounds have been shown to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival. For instance, derivatives of N-(4-phenylthiazol-2-yl)acetamide have been investigated as potent anticancer agents.

Anti-inflammatory Activity

The thiazole scaffold is a key component of several anti-inflammatory drugs. It is plausible that this compound and its derivatives could exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or signaling pathways.

Antimicrobial Activity

Thiazole-containing compounds have a long history as antimicrobial agents. The structural features of this compound suggest it could be a candidate for the development of new antibacterial or antifungal agents.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways implicated in disease. A hypothetical pathway is depicted below, illustrating potential interactions with kinase signaling cascades often dysregulated in cancer.

Caption: Hypothetical signaling pathway showing potential inhibition of a protein kinase by a derivative of the title compound.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of the potential biological activities based on related structures. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and its derivatives for potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: N-(4-Formyl-1,3-thiazol-2-YL)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-Formyl-1,3-thiazol-2-yl)acetamide as a versatile building block in medicinal chemistry. This document includes detailed synthetic protocols, potential applications in drug discovery, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a key heterocyclic intermediate possessing two reactive sites: a nucleophilic 2-acetamido group and an electrophilic 4-formyl group. The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The presence of the formyl group provides a synthetic handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening. This building block is particularly valuable for the synthesis of kinase inhibitors, anti-infective agents, and other targeted therapeutics.

Synthesis of this compound

The synthesis of the title compound is typically achieved in two main steps: acylation of 2-aminothiazole followed by formylation of the thiazole ring.

Step 1: Synthesis of N-(1,3-Thiazol-2-yl)acetamide

This initial step involves the acylation of commercially available 2-aminothiazole.

Experimental Protocol:

-

Materials and Reagents:

-

2-Aminothiazole

-

Acetyl chloride or Acetic anhydride

-

Dry acetone or Dichloromethane (DCM)

-

Triethylamine (if using acetyl chloride in DCM)

-

Ice

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in dry acetone.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.[2]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

If a precipitate forms, filter the solid, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(1,3-thiazol-2-yl)acetamide.

-

The product can be purified by recrystallization from a suitable solvent like ethyl acetate.[2]

-

Step 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[3][4]

Experimental Protocol:

-

Materials and Reagents:

-

N-(1,3-Thiazol-2-yl)acetamide (from Step 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), aqueous solution

-

-

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0°C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).[4]

-

Formylation: Dissolve N-(1,3-thiazol-2-yl)acetamide (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

After the addition, heat the reaction mixture to reflux (around 40°C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral to basic.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Applications in Medicinal Chemistry

The formyl group of this compound is a versatile functional group that can be elaborated into a variety of other functionalities, making it a valuable building block for creating libraries of bioactive compounds.

Synthesis of Kinase Inhibitors

The 2-acetamido-thiazole scaffold is a common feature in many kinase inhibitors. The formyl group can be used to introduce additional pharmacophoric elements that can interact with the kinase active site.

-

Reductive Amination: The formyl group can undergo reductive amination with a wide range of primary and secondary amines to introduce diverse side chains. This is a powerful strategy for exploring the solvent-exposed regions of a kinase active site.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be used to convert the formyl group into an alkene, providing a scaffold for further functionalization or for creating molecules with specific conformational constraints.

-

Condensation Reactions: The formyl group can be condensed with active methylene compounds (e.g., malononitrile, cyanoacetates) to generate more complex heterocyclic systems.[5]

Example Application: Src Kinase Inhibitors

Derivatives of N-benzyl-substituted acetamides containing a thiazole ring have been investigated as Src kinase inhibitors.[6][7][8] The general structure involves a central thiazole core with substituents designed to interact with the ATP-binding site.

| Compound Class | Target Kinase | Reported Activity (IC₅₀/GI₅₀) | Reference |

| Thiazolyl N-benzyl-substituted acetamides | c-Src | GI₅₀ = 1.34 µM - 2.30 µM | [6][7][8] |

| 2,4-Disubstituted-thio-acetamides | BACE-1 | IC₅₀ = 4.6 µM | [9] |

| Pyridine-substituted thiazole hybrids | Various Cancer Cell Lines | IC₅₀ in the µM range | [5] |

Synthesis of Anti-Infective Agents

The thiazole nucleus is present in numerous antimicrobial and antifungal agents. The formyl group can be modified to enhance the potency and spectrum of activity of these compounds.

-

Formation of Schiff Bases (Imines): Reaction of the formyl group with various amines or hydrazines yields Schiff bases, which themselves can exhibit biological activity or serve as intermediates for further transformations.

-

Synthesis of Novel Heterocycles: The formyl group can participate in multicomponent reactions to construct complex heterocyclic systems with potential anti-infective properties.

Example Application: Anti-Candida Agents

Novel 2,4-disubstituted-1,3-thiazole derivatives have shown promising anti-Candida activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the standard drug fluconazole.[10]

| Compound Series | Pathogen | Activity (MIC) | Reference |

| 2,4-disubstituted-1,3-thiazoles | Candida sp. | Lower than fluconazole | [10] |

| N-(4-(morpholine-4-carbonyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamide derivatives | Various bacteria | Comparable to ampicillin | [11] |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Application in Kinase Inhibitor Synthesis

Caption: Derivatization of the building block for kinase inhibitors.

Signaling Pathway Inhibition Example: Src Kinase

Caption: Inhibition of the Src signaling pathway.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src K" by Asal Fallah-Tafti, Alireza Foroumadi et al. [digitalcommons.chapman.edu]

- 9. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijisrt.com [ijisrt.com]

Application Notes and Protocols for the Derivatization of N-(4-Formyl-1,3-thiazol-2-YL)acetamide for Bioassays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and derivatization of N-(4-Formyl-1,3-thiazol-2-YL)acetamide, a versatile scaffold for the development of novel bioactive compounds. The protocols detailed below outline the synthesis of the core molecule and its subsequent modification into Schiff bases and chalcone-like derivatives, which have shown promise in anticancer and antimicrobial bioassays.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a formyl group at the 4-position of the N-(1,3-thiazol-2-YL)acetamide backbone offers a reactive handle for a variety of chemical transformations, allowing for the generation of diverse libraries of derivatives for biological screening. This document outlines the key synthetic protocols and provides a framework for the biological evaluation of these novel compounds.

Synthesis of this compound

The synthesis of the target compound is achieved in a two-step process starting from the readily available 2-aminothiazole.

Step 1: Synthesis of N-(1,3-thiazol-2-yl)acetamide

This initial step involves the acylation of 2-aminothiazole.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in dry acetone.

-

Add acetyl chloride (1 equivalent) dropwise to the solution while stirring.

-

Reflux the reaction mixture for 2 hours.

-

After cooling to room temperature, pour the mixture into cold, acidified water.

-

Filter the resulting precipitate, wash with cold acetone, and dry to yield N-(1,3-thiazol-2-yl)acetamide.

Step 2: Vilsmeier-Haack Formylation of N-(1,3-thiazol-2-yl)acetamide

The formyl group is introduced onto the thiazole ring using the Vilsmeier-Haack reaction.

Protocol:

-

In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.

-

To this reagent, add N-(1,3-thiazol-2-yl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated product, this compound, is filtered, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

Derivatization of this compound

The aldehyde functionality of the core molecule is a versatile point for derivatization, primarily through condensation reactions.

Synthesis of Schiff Base Derivatives

Schiff bases are readily formed by the condensation of the formyl group with various primary amines.

General Protocol for Schiff Base Synthesis:

-

Dissolve this compound (1 equivalent) in ethanol or methanol.

-

Add the desired substituted aniline or other primary amine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, allow the reaction to cool to room temperature. The Schiff base product often precipitates out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

Synthesis of Chalcone-like Derivatives (Knoevenagel Condensation)

Chalcone-like compounds can be synthesized via the Knoevenagel condensation of the aldehyde with active methylene compounds.

General Protocol for Knoevenagel Condensation:

-

Dissolve this compound (1 equivalent) and an active methylene compound (e.g., substituted acetophenone, malononitrile, 1 equivalent) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Reflux the reaction mixture for 6-12 hours.

-

After cooling, the product may precipitate. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Bioassay Protocols

The synthesized derivatives can be screened for various biological activities. Below are general protocols for anticancer and antimicrobial assays.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed human cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of the compounds.

Protocol:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation

While specific quantitative data for the derivatives of this compound are not yet widely published, the following tables present representative data for structurally related thiazole derivatives to illustrate the potential bioactivities.

Table 1: Representative Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiazole-A | MCF-7 (Breast) | 5.2 | Doxorubicin | 1.8 |

| Thiazole-B | HeLa (Cervical) | 8.7 | Cisplatin | 4.5 |

| Thiazole-C | A549 (Lung) | 12.1 | Paclitaxel | 0.9 |

Table 2: Representative Antimicrobial Activity of Thiazole Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Thiazole-D | 16 | 32 | 64 |

| Thiazole-E | 8 | 16 | 32 |

| Thiazole-F | 32 | 64 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Visualizations

Experimental Workflow

Caption: Synthetic and screening workflow.

Potential Signaling Pathway Inhibition by Thiazole Derivatives

Note: This is a generalized pathway based on the known mechanisms of some anticancer thiazole derivatives. The specific pathways for derivatives of this compound would need to be elucidated experimentally.

Caption: Potential mechanism of action.

"N-(4-Formyl-1,3-thiazol-2-YL)acetamide in the synthesis of heterocyclic compounds"

Analyzing Chemical Applications